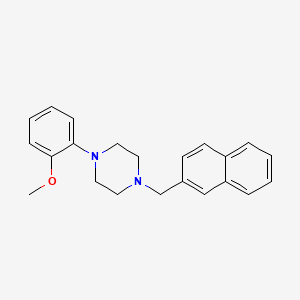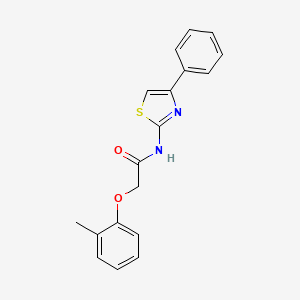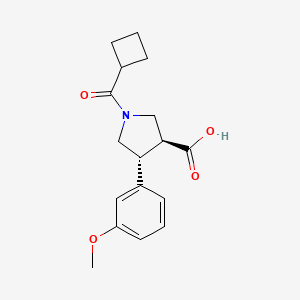
3-(3-bromo-4-methoxyphenyl)-N-(2-methylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar acrylamide compounds typically involves acylation processes. For example, N-(2-Bromo-4-methoxyphenyl)acrylamide can be synthesized by the acylation of 2-bromo-4-methoxyaniline with acryloyl chloride, resulting in a high yield of 95.7%. This process is influenced by factors such as the molar ratio of reactants, reaction temperature, time, and the addition of alkali, highlighting the procedure's simplicity and environmental friendliness (Yuan Jia-cheng, 2012).
Molecular Structure Analysis
The molecular structure of acrylamide derivatives can be elucidated using X-ray diffraction and DFT calculations. For instance, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using these methods, revealing its crystallization in a triclinic system with specific lattice constants. The study also included molecular geometry, vibrational frequencies, HOMO and LUMO energies, and antioxidant properties, providing a comprehensive understanding of the compound's structure and reactivity (S. Demir et al., 2015).
Chemical Reactions and Properties
Acrylamide derivatives participate in various chemical reactions, such as polymerization, to form novel copolymers. For example, N-(4-Bromophenyl)-2-methacrylamide underwent radical-initiated copolymerization with 2-acrylamido-2-methyl-1-propanesulfonic acid, resulting in copolymers characterized by FTIR, NMR spectroscopy, and reactivity ratios. This study highlights the statistical nature of the copolymer and explores its thermal properties and antimicrobial effects (A. Delibaş, C. Soykan, 2007).
Physical Properties Analysis
The solubility of acrylamide derivatives in various solvents is crucial for their application in industrial processes. A study on N-[(4-bromo-3,5-difluorine)phenyl]acrylamide revealed its solubility in methanol–ethanol mixtures at different temperatures, providing essential data for product and process design (Xinding Yao et al., 2010).
Chemical Properties Analysis
The reactivity of acrylamide derivatives towards other chemical species is a key aspect of their chemical properties. For instance, the synthesis and radical polymerization of specific phthalic acid derivatives from acrylamides showed varying reactivities and hydrolysis resistance in aqueous media, essential for applications in adhesive formulations (Iris Lamparth et al., 2014).
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Acrylamide derivatives have been explored for their potential as corrosion inhibitors, a vital application in industrial chemistry. A study on synthetic acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, has demonstrated significant efficacy in inhibiting copper corrosion in nitric acid solutions. This research highlights the potential of acrylamide derivatives in protecting metal surfaces, contributing to longer material lifespans and reduced maintenance costs in industrial settings (Ahmed Abu-Rayyan et al., 2022).
Biomedical Research
Acrylamide derivatives have also found applications in biomedical research, particularly in drug delivery systems and as scaffolds for tissue engineering. For instance, poly(N-isopropyl acrylamide) is a thermoresponsive polymer widely investigated for its potential in drug delivery applications. Controlled polymerization techniques have been developed to synthesize such polymers at room temperature, offering precise control over their properties for targeted drug delivery (Anthony J Convertine et al., 2004).
Organic Synthesis and Polymerization
In organic chemistry, acrylamide derivatives are key intermediates in the synthesis of a wide range of compounds. For example, the synthesis of N-(2-Bromo-4-methoxyphenyl)acrylamide through acylation has been reported, demonstrating a method with high yield, simple operation, and environmental friendliness (Yuan Jia-cheng, 2012). Such methodologies facilitate the production of acrylamide derivatives for further applications in material science and pharmacology.
Solubility Studies and Material Design
Understanding the solubility of acrylamide derivatives in various solvents is crucial for their application in material design and pharmaceutical formulations. Studies on the solubilities of similar compounds, like N-[(4-bromo-3,5-difluorine)phenyl]acrylamide, in methanol–ethanol solutions provide essential data for process design and product development in the chemical industry (Xinding Yao et al., 2010).
Eigenschaften
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c1-12-5-3-4-6-15(12)19-17(20)10-8-13-7-9-16(21-2)14(18)11-13/h3-11H,1-2H3,(H,19,20)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGZVVBSHHXMDO-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C=CC2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C=C/C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-bromo-4-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2-aminopyrimidin-5-yl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572025.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N,N-diphenylacetamide](/img/structure/B5572036.png)
![5-[(2,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5572043.png)
![3-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5572058.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B5572060.png)
![1-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5572061.png)



